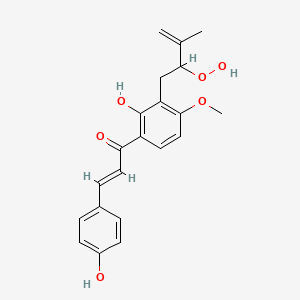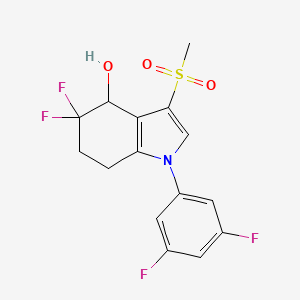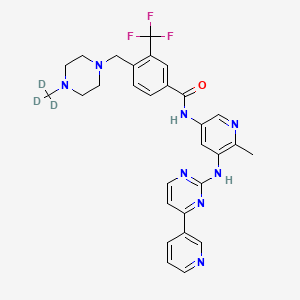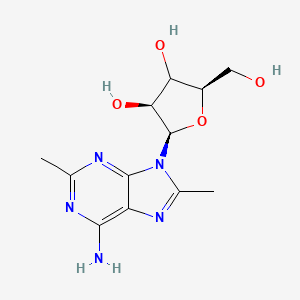
2,8-Dimethyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyladenosine is a modified nucleoside derived from adenosine. It is characterized by the addition of methyl groups at the 2nd and 8th positions of the adenine ring. This compound is known for its role as an adenosine analogue, which can act as a smooth muscle vasodilator and has been shown to inhibit cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyladenosine typically involves the methylation of adenosine at the 2nd and 8th positions. This can be achieved through various chemical reactions, including:
Methylation using methyl iodide: Adenosine is treated with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Catalytic methylation: Using a catalyst such as palladium on carbon, adenosine can be methylated in the presence of a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, where nucleophiles such as thiols or amines replace the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound, such as this compound-5’-carboxylic acid.
Reduction: Reduced forms of the compound, such as this compound-5’-alcohol.
Substitution: Substituted derivatives where the methyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
2,8-Dimethyladenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical reactivity and stability.
Biology: Investigated for its role in RNA modifications and its impact on RNA structure and function.
Industry: Utilized in the development of nucleoside analogues for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyladenosine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets adenosine receptors, which are involved in various physiological processes such as vasodilation and neurotransmission.
Pathways Involved: It modulates the adenosine signaling pathway, leading to effects such as smooth muscle relaxation and inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
2,8-Dimethyladenosine can be compared with other similar compounds, such as:
Adenosine: The parent compound, which lacks the methyl groups at the 2nd and 8th positions.
N6-Methyladenosine: A nucleoside with a single methyl group at the 6th position, known for its role in RNA modifications.
1-Methyladenosine: A nucleoside with a methyl group at the 1st position, also involved in RNA modifications.
Uniqueness
This compound is unique due to the dual methylation at the 2nd and 8th positions, which imparts distinct chemical and biological properties compared to other methylated adenosines .
Propiedades
Fórmula molecular |
C12H17N5O4 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8?,9+,12-/m1/s1 |
Clave InChI |
FGMBEEFIKCGALL-WURNFRPNSA-N |
SMILES isomérico |
CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
SMILES canónico |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


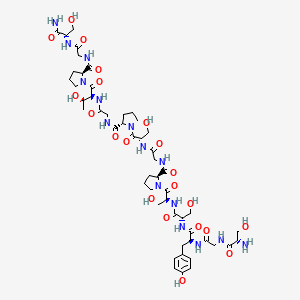

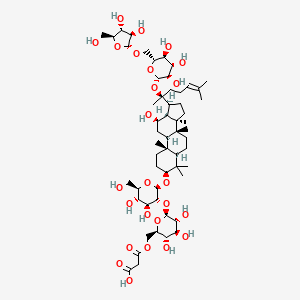
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)


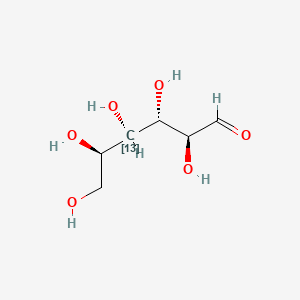
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
